
1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethylthio groups and a bromopropanone moiety
Vorbereitungsmethoden
The synthesis of 1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the trifluoromethylthio groups: This can be achieved by reacting a suitable aromatic compound with trifluoromethylthiolating agents under controlled conditions.
Coupling reaction: The final step involves coupling the brominated intermediate with a propanone derivative to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or other reduced species.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different organic group.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one has several applications in scientific research:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material science: The compound’s unique properties make it useful in the design of new materials with specific electronic or optical characteristics.
Biological studies: It can be used as a probe to study biochemical pathways and interactions due to its reactive functional groups.
Wirkmechanismus
The mechanism by which 1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one exerts its effects involves interactions with various molecular targets. The trifluoromethylthio groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other trifluoromethylthio-substituted aromatic compounds and bromopropanone derivatives. Compared to these, 1-(3,4-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one is unique due to the combination of both trifluoromethylthio groups and a bromopropanone moiety, which imparts distinct chemical properties and reactivity.
Some similar compounds are:
- 1-(3,5-Bis(trifluoromethyl)phenyl)-3-bromopropan-1-one
- 1-(3,4-Difluorophenyl)-3-bromopropan-1-one
- 1-(3,4-Dimethylthio)phenyl)-3-bromopropan-1-one
These compounds share structural similarities but differ in their specific functional groups and overall reactivity.
Eigenschaften
Molekularformel |
C11H7BrF6OS2 |
|---|---|
Molekulargewicht |
413.2 g/mol |
IUPAC-Name |
1-[3,4-bis(trifluoromethylsulfanyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C11H7BrF6OS2/c12-4-3-7(19)6-1-2-8(20-10(13,14)15)9(5-6)21-11(16,17)18/h1-2,5H,3-4H2 |
InChI-Schlüssel |
WDXNYTHWJJKPMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)CCBr)SC(F)(F)F)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



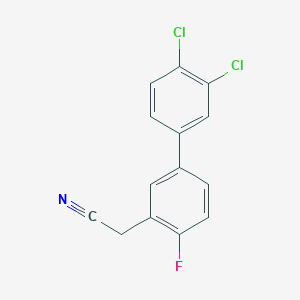
![2-[[(5-Chloro-2-hydroxyphenyl)-phenylmethylidene]amino]-3-methylbutanoic acid](/img/structure/B14051482.png)

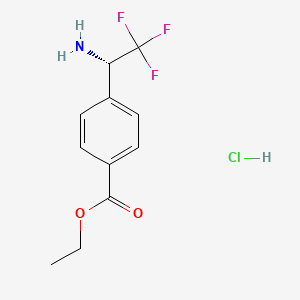
![(4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl)methanol](/img/structure/B14051501.png)
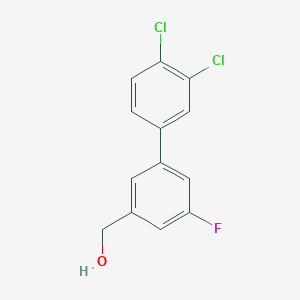
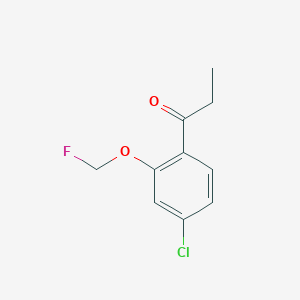
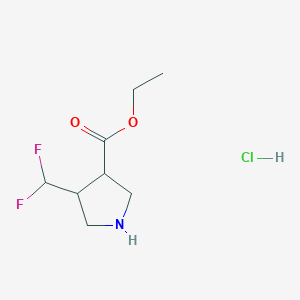
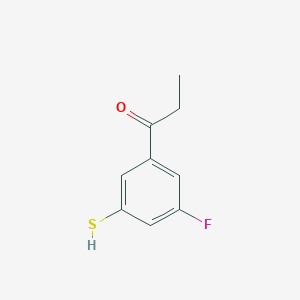
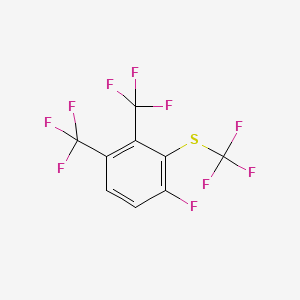
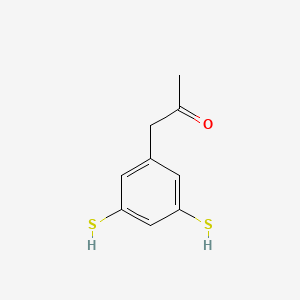
![tert-Butyl (R)-3-(7-((1-acetylpiperidin-4-yl)oxy)-2-amino-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B14051548.png)
![1,2-Pyrrolidinedicarboxamide,N2-[(4-chlorophenyl)methyl]-N2-methyl-N1-[4-(trifluoromethyl)phenyl]-,(2R)-](/img/structure/B14051550.png)
